![molecular formula C13H10BrNO B1373694 4-(4-Bromobenzoyl)-2-methylpyridine CAS No. 1187168-87-1](/img/structure/B1373694.png)
4-(4-Bromobenzoyl)-2-methylpyridine
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Overview
Description
4-(4-Bromobenzoyl)-2-methylpyridine is an organic compound that features a bromobenzoyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpyridine+4-bromobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: The major product is 4-(4-bromobenzoyl)pyridine-2-carboxylic acid.
Reduction: The major product is this compound alcohol.
Scientific Research Applications
4-(4-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-2-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoyl chloride
- 4-Bromobenzoyl propionic acid
- 4-Bromobenzoyl benzene
Uniqueness
4-(4-Bromobenzoyl)-2-methylpyridine is unique due to the presence of both a bromobenzoyl group and a methylpyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
4-(4-Bromobenzoyl)-2-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a bromobenzoyl group with a methylpyridine moiety, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10BrN
- Molecular Weight : 265.12 g/mol
The compound features a bromine atom attached to a benzoyl group, which is significant for its reactivity and biological interactions. The presence of the methyl group on the pyridine ring may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study Findings : A study reported that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines, demonstrating IC50 values in the micromolar range.
- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties:
- Research Insights : According to research, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- In Vivo Studies : Animal models have demonstrated that administration of these compounds can reduce inflammation markers significantly.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study focused on synthesizing analogs of this compound found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM.
- Anti-inflammatory Mechanism :
-
Enzyme Interaction Studies :
- Research indicated that the bromobenzoyl moiety enhances binding affinity to target enzymes compared to non-brominated analogs, suggesting a structure-activity relationship that could be exploited for drug design.
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylpyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJEDIVLSIJQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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